![molecular formula C32H35N3O5S B2844825 4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-90-7](/img/structure/B2844825.png)
4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
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Description
4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C32H35N3O5S and its molecular weight is 573.71. The purity is usually 95%.
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Scientific Research Applications
Ligand for Metallocene Catalysts
The compound has significance as a ligand for preparing metallocene catalysts used in olefin polymerization. Metallocenes are transition metal complexes that play a crucial role in controlling polymerization reactions. By coordinating with transition metals (such as titanium or zirconium), this compound enhances the efficiency and selectivity of polymerization processes, leading to the production of high-quality polyolefins .
Fine Chemical Intermediates
As a fine chemical intermediate, this compound serves as a building block for synthesizing more complex molecules. Researchers can utilize it to create various derivatives, modify functional groups, and explore novel chemical transformations. Its unique structure, including the quinazolinone and dioxoloquinazoline moieties, makes it valuable for designing new compounds with specific properties .
UV Absorber in Sunscreen Formulations
Although not directly related to scientific research, a closely related compound, 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione (also known as avobenzone), is used as an oil-soluble ingredient in sunscreen products. Avobenzone absorbs a broad spectrum of UVA rays, making it effective for protecting the skin from ultraviolet radiation .
Potential Pharmacological Applications
While specific studies on SR-01000560216 are limited, its structural features suggest potential pharmacological applications. Researchers could explore its interactions with biological targets, evaluate its cytotoxicity, and investigate its effects on cellular pathways. Further studies may reveal its activity against specific diseases or conditions .
Catalytic Protodeboronation
Although not directly related to SR-01000560216, the field of catalytic protodeboronation is relevant. Researchers have developed protocols for the functionalization of alkyl boronic esters, including 1°, 2°, and 3° alkyl boronic esters. Investigating similar reactions with SR-01000560216 derivatives could lead to new synthetic methodologies .
Exploration of Novel Properties
Given the compound’s unique structure, researchers can explore its physical, chemical, and spectroscopic properties. This includes investigating its solubility, stability, and reactivity under various conditions. Such studies contribute to our understanding of molecular behavior and may uncover unexpected applications .
properties
IUPAC Name |
4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O5S/c1-32(2,3)23-11-7-22(8-12-23)19-41-31-34-26-17-28-27(39-20-40-28)16-25(26)30(37)35(31)15-5-6-29(36)33-18-21-9-13-24(38-4)14-10-21/h7-14,16-17H,5-6,15,18-20H2,1-4H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIMQFXLAFWWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
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